Lipophilicity Comparison with N-Ethyl and N-Cyclohexyl Analogs
N-Cyclopentyl-6-fluoropyridin-2-amine exhibits a computed XLogP3 of 2.9, placing it precisely between the N-ethyl analog (XLogP3 = 2.0) and the N-cyclohexyl analog (XLogP3 = 3.4) [1][2][3]. This intermediate lipophilicity is critical for balancing membrane permeability and aqueous solubility—the N-ethyl variant may suffer from suboptimal permeability, while the N-cyclohexyl variant risks poor solubility and higher metabolic turnover [4]. In the context of LipMetE analysis, changes in lipophilicity are strongly correlated with metabolic stability across chemotypes, making the 2.9 XLogP3 value a meaningful selection criterion [4].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.9 |
| Comparator Or Baseline | N-ethyl-6-fluoropyridin-2-amine (XLogP3 = 2.0); N-cyclohexyl-6-fluoropyridin-2-amine (XLogP3 = 3.4) |
| Quantified Difference | ΔXLogP3 = +0.9 vs. N-ethyl; ΔXLogP3 = −0.5 vs. N-cyclohexyl |
| Conditions | Computed by XLogP3 3.0 algorithm as reported in PubChem (2021.05.07 release) |
Why This Matters
Lipophilicity is a primary determinant of ADME properties; the 2.9 value of the N-cyclopentyl derivative may offer an optimal balance between permeability and metabolic stability for lead optimization compared to the under- or over-lipophilic alternatives.
- [1] PubChem Compound Summary CID 61229369: N-cyclopentyl-6-fluoropyridin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61229369 (accessed 2026-04-25). View Source
- [2] PubChem Compound Summary CID 61229562: N-ethyl-6-fluoropyridin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61229562 (accessed 2026-04-25). View Source
- [3] PubChem Compound Summary CID 61228978: N-cyclohexyl-6-fluoropyridin-2-amine. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/61228978 (accessed 2026-04-25). View Source
- [4] Stepan AF, Kauffman GW, Keefer CE, Verhoest PR, Edwards M. Evaluating the differences in cycloalkyl ether metabolism using the design parameter "lipophilic metabolism efficiency" (LipMetE) and a matched molecular pairs analysis. J Med Chem. 2013;56(17):6985-6990. doi:10.1021/jm4008642. View Source
